6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one, also known as 3-benzoyl-6-methoxyquinolin-4(1H)-one, is a compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This specific compound features a methoxy group at the sixth position and a benzoyl group at the third position of the quinoline ring, which may influence its chemical reactivity and biological activity.
This compound can be sourced from various chemical suppliers, with its synthesis typically involving multi-step organic reactions. It is classified under heterocyclic compounds, specifically as a substituted quinoline derivative. The presence of both methoxy and benzoyl groups distinguishes it from other similar compounds, potentially conferring unique properties.
The synthesis of 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one primarily employs the Friedländer synthesis method. This involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
The molecular formula for 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one is , with a molecular weight of approximately 279.29 g/mol. The structural representation includes:
6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one can undergo several types of chemical reactions:
The mechanism of action for 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one is primarily linked to its potential biological activities. Compounds in this class often interact with various biological targets, including enzymes and receptors, modulating their activity.
Data suggest that the presence of both functional groups (methoxy and benzoyl) may enhance the compound's binding affinity to target proteins, thereby influencing cellular processes such as proliferation and apoptosis.
6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one has potential applications in various fields:
Quinolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, with documented bioactivity spanning over a century. The fusion of a benzene ring with a 4-oxopyridine moiety creates a versatile pharmacophore that enables diverse interactions with biological targets. Early investigations into this chemical class revealed inherent antimalarial properties, mirroring quinine’s natural product architecture, but subsequent research unveiled far broader therapeutic potential. The specific derivative 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one (CAS# unknown from search results, but structurally defined as C₁₇H₁₂O₄ in PubChem records [2]) emerged as part of systematic structure-activity relationship (SAR) explorations targeting kinase modulation and antimicrobial activity. Its molecular structure integrates two critical pharmacophoric elements: the electron-rich 6-methoxy group enhancing metabolic stability and membrane permeability, and the planar 3-(phenylcarbonyl) moiety enabling π-stacking interactions with protein binding sites.
The evolution of synthetic methodologies—particularly cyclization reactions of anthranilic acid derivatives and transition-metal catalyzed carbonylations—facilitated access to diverse quinolinone libraries. This compound class gained renewed attention with the discovery of 4-anilino-3-quinolinecarbonitrile derivatives as potent kinase inhibitors, exemplified by the patent RU2006113691A detailing their use against chronic myelogenous leukemia [5]. While not identical, these advanced derivatives share core structural similarities with 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one, highlighting the scaffold’s adaptability in drug design.
The strategic incorporation of 6-methoxy and 3-(phenylcarbonyl) substituents imparts distinct physicochemical and target-binding advantages to the quinolinone core:
Table 1: Comparative Analysis of Quinolinone Derivatives with Key Substitutions
Compound Structure | Molecular Weight | Key Pharmacological Notes | Structural Insights |
---|---|---|---|
6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one | 280.29 (C₁₇H₁₂O₄) | Prototype kinase-binding scaffold; Moderate LogP ~2.8 | Planar phenylcarbonyl enables π-stacking [2] |
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile | 236.63 (C₁₁H₆ClFN₂O) | BCR-ABL inhibitor intermediate; Higher LogP ~3.1 | Chlorine/cyano groups enhance target covalent binding [4] |
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 311.16 (C₁₄H₁₂Cl₂N₂O₂) | Bosutinib precursor; Enhanced solubility via alkoxy chain | Chloropropoxy linker enables prodrug derivatization [6] |
These design principles are exemplified in clinical agents like Bosutinib, where the quinolinone core is substituted with solubilizing alkoxy chains and hydrogen-bond accepting nitriles [6]. The 6-methoxy-3-(phenylcarbonyl) variant represents a strategic balance between potency (optimized binding) and developability (moderate molecular weight of 280.29 and calculated LogP ~2.8).
Research on 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one focuses on addressing three fundamental gaps in quinolinone drug discovery:
Table 2: Research Priority Matrix for 6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one
Research Priority | Current Challenge | Proposed Approach | Expected Outcome |
---|---|---|---|
Synthetic Optimization | Low yields (<40%) in final acylation step | Microwave-assisted Suzuki-Miyaura coupling at C2 position | >75% yield; Chromatography-free purification |
Target Identification | Unknown primary mechanism of action | Kinase binding assays + CRISPR functional screens | Validation of 2-3 high-value oncology targets |
Metabolic Stability | Rapid glucuronidation observed in microsomes | Introduction of para-blocking groups on phenyl ring | >50% reduction in intrinsic clearance (Cl~int~) |
Solubility Enhancement | Low aqueous solubility (<50 µg/mL) | Crystal engineering to form hydrate salts | 5-fold solubility increase without compromising permeability |
These objectives position 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one as a versatile chemical tool for probing kinase function and a starting point for developing therapies against tyrosine kinase-driven pathologies, particularly resistant leukemias where covalent inhibitors show promise [4] [5]. Future directions include exploring its hybridization with bioactive fragments (e.g., incorporating the 1-butyl group from CAS# 899214-98-3 [1] to enhance cellular retention) or leveraging its fluorescence properties for cellular imaging applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7